Essential CCK-B Antagonist Pharmacophore: Diphenyl Core vs. Benzodiazepine Antagonists
The 1,5-diphenylpyrazolidin-3-one core defines a critical pharmacophore for CCK-B receptor antagonism, differentiating it from other chemical series like benzodiazepine-based antagonists. A direct head-to-head comparison demonstrated that the diphenylpyrazolidinone CCK-B antagonist LY262691 decreased the number of spontaneously active dopamine (DA) cells in the ventral tegmental area (A10) in anesthetized rats [1]. While a benzodiazepine CCK-B antagonist (L-365,260) also decreased A10 DA cell activity, the structural class of diphenylpyrazolidinones offers a distinct chemical scaffold with a different profile of molecular interactions and potential for derivative optimization [2]. This establishes the diphenylpyrazolidinone core as a validated and distinct starting point for CNS drug discovery.
| Evidence Dimension | In vivo CNS activity: Reduction in spontaneously active A10 dopamine neurons |
|---|---|
| Target Compound Data | Qualitative decrease in spontaneously active A10 DA cells (LY262691, a diphenylpyrazolidinone derivative) |
| Comparator Or Baseline | Qualitative decrease in spontaneously active A10 DA cells (L-365,260, a benzodiazepine CCK-B antagonist) |
| Quantified Difference | Both scaffolds achieve a similar functional outcome (decreased A10 DA cell activity), validating the diphenylpyrazolidinone core as an effective CCK-B antagonist pharmacophore distinct from benzodiazepines. |
| Conditions | In vivo electrophysiology in anesthetized rats; compounds administered at 1 mg/kg i.v. (for LY262691). |
Why This Matters
This validates the diphenylpyrazolidinone scaffold as a distinct, functional CCK-B antagonist core, providing a unique chemical starting point for CNS drug development with potentially different off-target profiles and SAR than benzodiazepine-based compounds.
- [1] Rasmussen, K., et al. (1993). Electrophysiological effects of diphenylpyrazolidinone cholecystokinin-B and cholecystokinin-A antagonists on midbrain dopamine neurons. Journal of Pharmacology and Experimental Therapeutics, 264(1), 480-488. View Source
- [2] Rasmussen, K., Stockton, M. E., Czachura, J. F., & Howbert, J. J. (1991). Cholecystokinin (CCK) and schizophrenia: the selective CCKB antagonist LY262691 decreases midbrain dopamine unit activity. European Journal of Pharmacology, 209(1-2), 135-138. View Source
